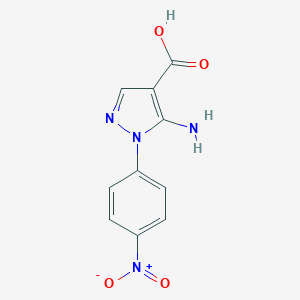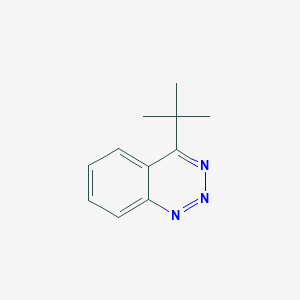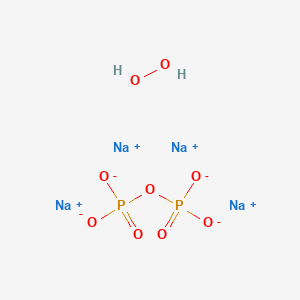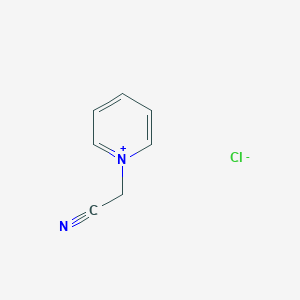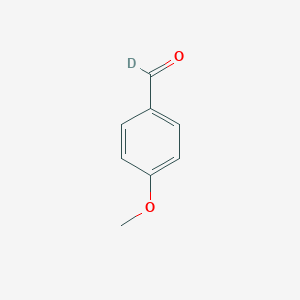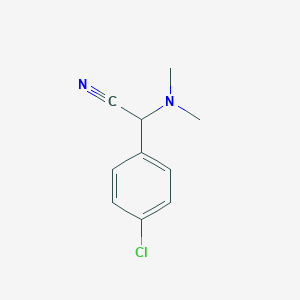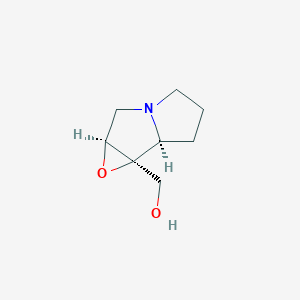
Subulacine
Vue d'ensemble
Description
L’acide iminodiacétique est un composé organique de formule HN(CH₂CO₂H)₂. C’est un solide blanc et une amine dicarboxylique. Malgré son nom, l’atome d’azote forme un groupe amino secondaire plutôt qu’un groupe imino. Le composé est connu pour sa capacité à former des complexes métalliques en créant deux anneaux chélatés à cinq membres fusionnés .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’acide iminodiacétique peut être synthétisé par différentes méthodes. Une méthode courante implique la réaction de la glycine avec le formaldéhyde et le cyanure de sodium, suivie d’une hydrolyse. Les conditions de réaction incluent généralement un milieu alcalin et des températures élevées .
Méthodes de production industrielle
Dans les milieux industriels, l’acide iminodiacétique est souvent produit comme intermédiaire dans la fabrication de l’herbicide glyphosate. Le procédé implique l’oxydation de l’acide N-(phosphonométhyl)iminodiacétique .
Analyse Des Réactions Chimiques
Types de réactions
L’acide iminodiacétique subit plusieurs types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former divers produits.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.
Substitution : Le composé peut participer à des réactions de substitution, en particulier celles impliquant ses groupes carboxylate.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions avec l’acide iminodiacétique comprennent les agents oxydants, les agents réducteurs et divers ions métalliques pour la formation de complexes. Les conditions impliquent souvent des niveaux de pH et des températures spécifiques pour favoriser les réactions souhaitées .
Principaux produits
Les principaux produits formés à partir de réactions impliquant l’acide iminodiacétique comprennent les chélates métalliques, qui sont utilisés dans diverses applications telles que la chromatographie et l’imagerie médicale .
Applications de la recherche scientifique
L’acide iminodiacétique a une large gamme d’applications dans la recherche scientifique :
Applications De Recherche Scientifique
Iminodiacetic acid has a wide range of applications in scientific research:
Mécanisme D'action
L’acide iminodiacétique exerce ses effets principalement par sa capacité à former des complexes stables avec les ions métalliques. Les atomes d’azote et d’oxygène de sa structure agissent comme donneurs de paires d’électrons, ce qui lui permet de chélater les ions métalliques. Ce processus de chélation est crucial dans des applications telles que la chromatographie et l’imagerie médicale .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide nitrilotriacétique : Un ligand tétradenté qui forme des complexes plus forts que l’acide iminodiacétique.
Acide N-méthylimidodiacétique : Un dérivé possédant des propriétés chélatrices similaires.
Acide N-(2-carboxyéthyl)iminodiacétique : Un autre composé apparenté ayant des applications comparables.
Unicité
L’acide iminodiacétique est unique en raison de sa capacité chélatrice tridentate, formant deux anneaux chélatés à cinq membres fusionnés. Cette propriété le rend particulièrement efficace dans la formation de complexes métalliques stables, ce qui est essentiel pour ses diverses applications dans la recherche scientifique et l’industrie .
Propriétés
IUPAC Name |
[(1S,2S,4S)-3-oxa-6-azatricyclo[4.3.0.02,4]nonan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-5-8-6-2-1-3-9(6)4-7(8)11-8/h6-7,10H,1-5H2/t6-,7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPJEHRSJNAWEI-BIIVOSGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3(C(O3)CN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@]3([C@@H](O3)CN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15211-03-7 | |
| Record name | Subulacine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015211037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUBULACINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RDX57B5GH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)
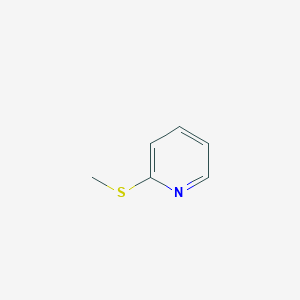
![7,8,9,10-tetrahydrobenzo[a]pyren-10-ol](/img/structure/B99091.png)
![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)
